CAS: 1774830-17-9 Formula: Molecular Weight: 212.15 g/mol Executive Summary 1-(Difluoromethyl)-4-nitro-1H-indole represents a specialized class of fluorinated heterocycles increasingly utilized in modern drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1774830-17-9
Formula:
Molecular Weight: 212.15 g/mol
Executive Summary
1-(Difluoromethyl)-4-nitro-1H-indole represents a specialized class of fluorinated heterocycles increasingly utilized in modern drug discovery. This compound merges the electronic modulation of a nitro group at the C4 position with the physicochemical benefits of an
-difluoromethyl () moiety.
In medicinal chemistry, the
group acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and a metabolic shield.[1][2] When coupled with the 4-nitro motif—a versatile handle for downstream functionalization (e.g., reduction to 4-aminoindole)—this scaffold serves as a critical building block for kinase inhibitors, GPCR ligands, and next-generation agrochemicals.
This guide details the synthesis, reactivity profile, and strategic application of CAS 1774830-17-9, providing researchers with a roadmap for integrating this motif into lead optimization campaigns.
Chemical Profile & Structural Analysis[1][4][5]
Electronic Architecture
The molecule features two potent electron-withdrawing groups (EWGs) on the indole core:
4-Nitro Group (
): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This significantly deactivates the benzene ring of the indole, making the C2 and C3 positions less susceptible to oxidative degradation compared to electron-rich indoles.
-Difluoromethyl Group (): Unlike the -methyl group, which is electron-donating, the group is electron-withdrawing. It lowers the basicity of the indole nitrogen (though the lone pair is already delocalized) and modulates the pKa of the C2 proton.
Physicochemical Properties (Predicted/Analogous)
Property
Value/Description
Impact on Drug Design
LogP
~2.5 - 3.0
Enhanced lipophilicity vs. -H or -Me analogs, improving membrane permeability.
H-Bonding
Weak Donor
The bond in is polarized by fluorine, acting as a weak H-bond donor (bioisostere for ).
Metabolic Stability
High
The bond is generally resistant to P450-mediated -dealkylation compared to -methyl.
Appearance
Yellow/Orange Solid
Typical of nitro-aromatics; color intensity varies with purity.
Synthesis & Production Methodologies
The primary challenge in synthesizing CAS 1774830-17-9 is the introduction of the difluoromethyl group onto the indole nitrogen. The electron-deficient nature of 4-nitroindole makes the nitrogen less nucleophilic, requiring robust difluorocarbene sources.
This method utilizes chlorodifluoromethane (Freon-22) or non-ozone-depleting surrogates like sodium chlorodifluoroacetate.
Reagents: 4-nitroindole,
(gas) or , Base ( or ), Solvent (DMF or MeCN).
Mechanism:
Deprotonation: Base deprotonates the indole
.
Carbene Generation: The reagent generates highly reactive difluorocarbene (
) in situ.
Insertion: The indolyl anion attacks the electrophilic carbene, followed by protonation (often from trace water or solvent) to form the
bond.
Route B: Phosphonium Salt Reagents (Mild Conditions)
For scale-up where gaseous reagents are impractical, diethyl (bromodifluoromethyl)phosphonate is preferred.
Protocol:
Dissolve 4-nitroindole (1.0 eq) in MeCN/water biphasic system.
Add KOH (20 eq) and catalyst (e.g.,
).
Add
(2.0 eq) at 0°C.
Stir at RT for 2–4 hours.
Visualization: Synthesis Workflow
Caption: Divergent synthetic pathways for N-difluoromethylation utilizing carbene chemistry.
Reactivity & Functionalization[1][5][7][8]
The 4-nitro group is a "masked" amine. The primary utility of this scaffold lies in reducing the nitro group to an amine, which can then be coupled to form amides, ureas, or sulfonamides.
Nitro Reduction Protocols
The
group is chemically robust but can be sensitive to extremely harsh reducing conditions (e.g., at reflux might cause defluorination).
Recommended Method (Chemoselective): Iron powder (
) in or . This gently reduces to without affecting the or the indole ring.
Catalytic Hydrogenation:
(1 atm) with or . Note: Monitor carefully to avoid reduction of the indole C2-C3 double bond.
Downstream Coupling
Once reduced to 1-(difluoromethyl)-1H-indol-4-amine , the aniline nitrogen is less nucleophilic than a standard aniline due to the indole's electronics, but still reactive enough for:
Buchwald-Hartwig Amination: Coupling with aryl halides.
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI).
Visualization: Functional Group Interconversion (FGI)
Caption: Strategic reduction of the nitro group enables access to diverse medicinal scaffolds.
Applications in Drug Discovery[2][3][7][9][10][11]
The "Lipophilic Hydrogen Bond Donor" Effect
The
moiety is a unique tool in the medicinal chemist's arsenal.
Acidity: The
bond in has a pKa ~ 22-24, making it a weak hydrogen bond donor (HBD). It can interact with carbonyl oxygens or nitrogens in the receptor binding pocket.
Bioisosterism: It serves as a lipophilic replacement for an
group.[2] If an indole inhibitor has poor membrane permeability, capping it with retains the H-bond donor capability while significantly boosting lipophilicity (LogP) and permeability.
Case Study Context: Kinase Inhibition
Indole cores are ubiquitous in kinase inhibitors (e.g., Sunitinib, Axitinib). The 4-position is often solvent-exposed or directed toward the hinge region.
4-Nitro Precursor: Allows for the installation of solubilizing groups or hinge-binding motifs via the amine.
Role: Modulates the orientation of the indole in the active site and protects the nitrogen from metabolic glucuronidation.
Safety & Handling
Nitro Compounds: 4-Nitroindole derivatives are potentially energetic. While stable at room temperature, they should not be subjected to excessive heat or shock.
Fluorination Reagents: If using
(gas), ensure proper ventilation and pressure vessels. If using phosphonium salts, be aware of organophosphorus byproducts.
Skin/Eye Contact: Standard PPE (gloves, goggles, lab coat) is mandatory. The compound is likely an irritant.
References
N-Difluoromethylation of Indoles (General Method)
Title: "N-Difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents."
Source: French-Ukrainian Journal of Chemistry, 2018.
Technical Guide: Properties and Synthesis of N-Difluoromethyl-4-nitroindole
Executive Summary N-Difluoromethyl-4-nitroindole (1-(Difluoromethyl)-4-nitro-1H-indole) is a specialized fluorinated heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. It combines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Difluoromethyl-4-nitroindole (1-(Difluoromethyl)-4-nitro-1H-indole) is a specialized fluorinated heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. It combines the unique physicochemical properties of the N-difluoromethyl (
-) group—acting as a lipophilic hydrogen bond donor bioisostere—with the versatile reactivity of the 4-nitroindole scaffold.
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically for researchers targeting kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Physicochemical Properties
The introduction of the difluoromethyl group at the nitrogen position significantly alters the electronic and steric landscape of the indole ring compared to its
-methyl or -H counterparts.
Key Data Table
Property
Value / Description
IUPAC Name
1-(Difluoromethyl)-4-nitro-1H-indole
Molecular Formula
Molecular Weight
212.15 g/mol
Appearance
Yellow solid / crystals
Melting Point
95–96 °C [1]
NMR (400 MHz, )
7.35 (t, Hz, 1H, -), aromatic signals [1]
NMR
Doublet (approx. -90 to -95 ppm, Hz)
Electronic Effect
Strong electron-withdrawing (-); reduces ring electron density.[1]
Lipophilicity ()
Increases lipophilicity vs. -H (+0.6 to +0.9 log units) and -Me.
Structural Significance
Lipophilic Hydrogen Bond Donor: The
- moiety is a known bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a weak hydrogen bond donor while significantly increasing metabolic stability against oxidative dealkylation (unlike -).
4-Nitro Activation: The nitro group at the C4 position creates a "push-pull" electronic system when coupled with the electron-withdrawing
-difluoromethyl group, deactivating the indole ring toward electrophilic aromatic substitution but activating it for nucleophilic attacks or radical functionalization.
Synthesis Protocol
The synthesis of N-difluoromethyl-4-nitroindole requires the generation of difluorocarbene (
) in situ, which inserts into the N-H bond of the 4-nitroindole precursor.
The following diagram illustrates the difluorocarbene insertion mechanism, highlighting the critical decarboxylation step.
Figure 1: Reaction pathway for the generation of difluorocarbene and its insertion into 4-nitroindole.
Reactivity & Applications
Researchers utilize N-difluoromethyl-4-nitroindole primarily as a "masked" scaffold for generating 4-aminoindole derivatives with enhanced metabolic stability.
Reduction to 4-Aminoindole
The nitro group is readily reduced to an amine using standard conditions (e.g.,
or ).
Utility: The resulting 4-amino-1-(difluoromethyl)indole is a critical intermediate. The C4-amine can be derivatized into amides, ureas, or sulfonamides—common pharmacophores in kinase inhibitors (e.g., targeting CDK or VEGFR pathways).
Metabolic Stability (SAR Logic)
The
- group offers a distinct advantage over methyl groups in Structure-Activity Relationship (SAR) studies.
Figure 2: Comparative metabolic stability of N-Methyl vs. N-Difluoromethyl scaffolds.
Safety & Handling
Nitro Compounds: 4-Nitroindole derivatives are potentially energetic. While this specific derivative is stable at room temperature, standard precautions for nitroaromatics (avoiding excessive heat/shock) apply.
and can generate mild pressure. Reactions should be performed in well-vented hoods.
Toxicology: Specific toxicology data for the N-difluoromethyl derivative is limited. Treat as a potential irritant and handle with full PPE (gloves, goggles, lab coat).
References
Levterov, V. V., et al. (2018).[4] "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." Journal of Organic and Pharmaceutical Chemistry, 16(3), 3-10. (Source of mp and yield data).
Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign precursor for the generation of difluorocarbene." Tetrahedron, 65(27), 5278-5283. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Executive Summary The introduction of a difluoromethyl group ( ) onto the indole nitrogen is a high-value transformation in medicinal chemistry. Acting as a lipophilic bioisostere of alcohols and thiols, the moiety modul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a difluoromethyl group (
) onto the indole nitrogen is a high-value transformation in medicinal chemistry. Acting as a lipophilic bioisostere of alcohols and thiols, the moiety modulates hydrogen bond acidity ( adjustment) and metabolic stability (blocking -dealkylation).[1]
However, the 4-nitroindole substrate presents a specific electronic challenge. The strong electron-withdrawing nitro group at the C4 position significantly increases the acidity of the N-H bond (
in DMSO vs. 17.0 for indole), facilitating deprotonation. Paradoxically, this same electronic effect stabilizes the resulting anion, reducing its nucleophilicity toward electrophilic difluoromethylating agents.
This guide details the Difluorocarbene (
) Pathway using Sodium Chlorodifluoroacetate (SCDA), currently the most robust, scalable, and atom-economical method for electron-deficient indoles.
Mechanistic Analysis
The reaction proceeds via a base-mediated generation of a transient difluorocarbene species, followed by nucleophilic trapping. Unlike radical pathways used for C-H functionalization, N-difluoromethylation is fundamentally an anionic-carbene mechanism.
The Difluorocarbene Pathway
The reaction is governed by the thermal decomposition of the reagent and the nucleophilic attack of the indole anion.
Carbene Generation: Sodium chlorodifluoroacetate (SCDA) undergoes thermal decarboxylation at temperatures
in polar aprotic solvents. This generates the chlorodifluoromethyl anion, which rapidly eliminates chloride to form the singlet difluorocarbene ().
Substrate Activation: The base (typically
) deprotonates the 4-nitroindole. The resulting anion is delocalized; however, the nitrogen remains the site of highest electron density for the soft electrophile ().
Nucleophilic Attack: The indole nitrogen attacks the empty p-orbital of the carbene, forming an anionic intermediate (
).
Protonation: The final step involves protonation of the difluoromethyl anion, typically by trace water in the solvent or during the aqueous workup, to yield the neutral
product.
Mechanistic Diagram (Graphviz)
Figure 1: The anionic-carbene reaction pathway for N-difluoromethylation.
Strategic Reagent Selection
While several reagents exist, SCDA is preferred for 4-nitroindole due to the balance of reactivity and handling safety.
Reagent
Mechanism
Pros for 4-Nitroindole
Cons
SCDA ()
Carbene ()
High yield (83%); Solid reagent; No specialized gas equipment.
System Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser. Critical: Do not seal the system completely; use a bubbler or needle vent to allow
escape.
Charge: Add 4-nitroindole,
, and anhydrous DMF to the flask. Stir at room temperature for 10 minutes to ensure deprotonation initiation (solution will darken).
Reagent Addition: Add SCDA (Sodium chlorodifluoroacetate) in one portion.
Reaction: Heat the oil bath to 95–100°C .
Observation: Gas evolution (
) will be observed.
Duration: Stir vigorously for 4–6 hours. Monitor by TLC (eluent 30% EtOAc/Hexane). The product is less polar than the starting material (
shift ).
Quench: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-water.
Workup:
Extract with Ethyl Acetate (
).
Wash combined organics with Brine (
) to remove DMF.
Dry over
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Gradient 0
20% EtOAc in Hexanes).
Expected Yield: 75–85% (Yellow solid).
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for the SCDA-mediated difluoromethylation.
Troubleshooting & Optimization (E-E-A-T)
Water Intolerance
While the protocol uses "open" venting, the solvent must be anhydrous .
Why? Difluorocarbene (
) reacts with water to form carbon monoxide and HF, quenching the active species before it reacts with the indole.
Fix: Use fresh DMF from a solvent system or dry over molecular sieves (4Å) for 24h prior to use.
Temperature Control
Issue: Reaction stalls.
Cause: SCDA decarboxylation is slow below 90°C.
Fix: Ensure internal temperature reaches 95°C. If using an oil bath, set to 105°C.
Analysis: 4-nitroindole is highly deactivated at C3, so C-alkylation is rare compared to electron-rich indoles. However, if observed, it indicates the base concentration is too low (insufficient N-deprotonation).
Fix: Increase
to 2.5 equiv or switch to to increase the solubility of the carbonate.
References
Petko, K., & Filatov, A. (2018).[3] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108.
Mehta, V. P., & Greaney, M. F. (2013).[2][4] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[2]
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. (Context on Ag-mediated pathways).
Fujiwara, Y., et al. (2012).[5] A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.[5] (Comparison to Radical Pathway).
An In-depth Technical Guide to 1-(difluoromethyl)-4-nitro-1H-indole: Synthesis, Characterization, and Synthetic Utility
Abstract This technical guide provides a comprehensive overview of 1-(difluoromethyl)-4-nitro-1H-indole, a fluorinated nitroindole derivative with significant potential as a building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-4-nitro-1H-indole, a fluorinated nitroindole derivative with significant potential as a building block in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group at the N1 position of the 4-nitroindole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document details a plausible synthetic route, predicted spectroscopic and structural characterization, and explores the potential reactivity and synthetic applications of this compound. Experimental protocols, data interpretation, and safety considerations are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), has emerged as a powerful strategy to enhance the drug-like properties of bioactive molecules. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity and membrane permeability.[2]
Specifically, the combination of a nitro group and a difluoromethyl substituent on the indole core, as in 1-(difluoromethyl)-4-nitro-1H-indole, presents a unique synthon for further chemical elaboration. The electron-withdrawing nature of both the nitro and difluoromethyl groups influences the reactivity of the indole ring, while the nitro group itself can serve as a handle for further transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.[3][4]
Synthesis and Mechanistic Considerations
The synthesis of 1-(difluoromethyl)-4-nitro-1H-indole can be logically approached in a two-step sequence: the synthesis of the 4-nitroindole precursor followed by its N-difluoromethylation.
Synthesis of 4-Nitroindole
Several methods for the synthesis of 4-nitroindole have been reported. A practical and well-documented approach is the Bergman synthesis, which involves the cyclization of an ethyl N-(2-methyl-3-nitrophenyl)formimidate intermediate.[5]
Experimental Protocol: Synthesis of 4-Nitroindole [5]
Part A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate
To a 1-L round-bottom flask, add freshly distilled triethyl orthoformate (200 g, 1.35 mol), p-toluenesulfonic acid (1 g), and 2-methyl-3-nitroaniline (152 g, 1 mol).
Heat the solution to 120°C and continuously distill off the ethanol formed over approximately 1 hour.
After the reaction is complete, perform fractional vacuum distillation of the residue to obtain the imidate ester at 156–158°C/6 mm Hg. The product is a light-yellow oil that solidifies upon cooling (mp 57–58°C).
Part B: 4-Nitroindole
In a 200-mL beaker, dissolve diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL).
Cool the solution and add potassium ethoxide (11 g, 0.13 mol) with vigorous stirring.
Immediately pour this solution into a 250-mL flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (75 mL).
Stir the resulting deep-red solution for 1 hour at approximately 40°C. Monitor the reaction by TLC.
Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
Filter the product and dry to yield a brownish-yellow solid.
Purify the crude product by sublimation at 170°C/0.5 mm Hg to obtain yellow crystals of 4-nitroindole (mp 204–205°C). Recrystallization from methanol, ethanol, or acetonitrile is also an effective purification method.[5]
N-Difluoromethylation of 4-Nitroindole
The introduction of the difluoromethyl group onto the nitrogen of the indole ring can be achieved using a variety of difluoromethylating agents. A study by Petko and Filatov (2018) specifically reports the N-difluoromethylation of 4-nitroindole using chlorodifluoromethane (Freon-22) under phase-transfer catalysis conditions, achieving an 83% yield.[6]
Experimental Protocol: Synthesis of 1-(difluoromethyl)-4-nitro-1H-indole (Adapted from[6])
Reaction Setup: In a well-ventilated fume hood, equip a pressure-resistant reaction vessel with a magnetic stirrer, a gas inlet, and a pressure gauge.
Reagents: To the vessel, add 4-nitroindole (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and a suitable solvent (e.g., a mixture of dichloromethane and 50% aqueous sodium hydroxide).
Reaction: Cool the vigorously stirred mixture and carefully introduce chlorodifluoromethane (Freon-22) gas until the desired pressure is reached.
Heating and Monitoring: Heat the reaction mixture (e.g., to 40-50°C) and monitor the progress by TLC or GC-MS until the starting material is consumed. The presence of an electron-withdrawing nitro group may allow for milder reaction conditions compared to electron-rich indoles.[6]
Work-up: After cooling and carefully venting the excess gas, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(difluoromethyl)-4-nitro-1H-indole as a solid.
Causality in Experimental Choices:
Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the indole nitrogen, which then acts as a nucleophile.
Solvent System: A two-phase system (e.g., dichloromethane/water) is employed to facilitate the phase-transfer catalysis.
Temperature Control: Careful temperature control is necessary to manage the reaction rate and prevent potential side reactions or decomposition, especially given the presence of the nitro group.[5]
Mechanistic Pathway
The N-difluoromethylation reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen is first deprotonated by the base (hydroxide), forming an indolide anion. This anion then acts as a nucleophile, attacking the electrophilic difluorocarbene (:CF₂) generated in situ from chlorodifluoromethane, or directly displacing the chloride from the chlorodifluoromethane.
Caption: Proposed mechanism for N-difluoromethylation of 4-nitroindole.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the difluoromethyl group. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the indole ring protons will be influenced by the electron-withdrawing effects of both the nitro and N-difluoromethyl groups.
¹³C NMR: The carbon NMR will show signals for all nine carbons. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the indole ring carbons will be shifted downfield due to the electron-withdrawing substituents.
¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity & Coupling (J, Hz)
~8.2-8.4
d
~7.8-8.0
d
~7.3-7.5
t
~7.2-7.4
t, JHF ≈ 55-60 Hz
~7.0-7.2
d
~6.8-7.0
d
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity & Coupling (JCF, Hz)
~140-145
s
~130-135
s
~125-130
s
~120-125
d
~115-120
d
~110-115
t, JCF ≈ 240-250 Hz
~105-110
d
~100-105
d
Note: These are predicted values and may vary from experimental results. Predictions are based on known data for N-difluoromethylindoles and nitroindoles.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-F bonds.
Predicted IR Data
Wavenumber (cm⁻¹)
Assignment
~1520-1550 and ~1340-1360
Asymmetric and symmetric NO₂ stretching
~1100-1200
C-F stretching
~3100-3150
Aromatic C-H stretching
Note: Based on typical values for nitro compounds and organofluorine compounds.[8][9][10]
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the difluoromethyl group (CHF₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrometry Data
m/z
Assignment
[M]⁺
Molecular Ion
[M - NO₂]⁺
Loss of nitro group
[M - CHF₂]⁺
Loss of difluoromethyl group
Note: The exact fragmentation will depend on the ionization method used.[11][12]
Reactivity and Synthetic Utility
1-(difluoromethyl)-4-nitro-1H-indole is a versatile intermediate for further synthetic transformations.
Caption: Key synthetic transformations of 1-(difluoromethyl)-4-nitro-1H-indole.
Reduction of the Nitro Group
The most prominent reaction of this molecule is the reduction of the 4-nitro group to a 4-amino group. This transformation opens up a vast array of subsequent functionalization possibilities. Common reducing agents include:
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst.
Metal-based Reductions: Tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) in acetic acid.
The resulting 1-(difluoromethyl)-1H-indol-4-amine is a valuable intermediate for introducing substituents via reactions such as:
Amide bond formation: Reaction with acyl chlorides or carboxylic acids.
Sulfonamide formation: Reaction with sulfonyl chlorides.
Diazotization: Formation of a diazonium salt, which can be displaced by various nucleophiles.
Aromatic Substitution Reactions
The indole ring, being electron-rich, is susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing nitro and difluoromethyl groups will deactivate the ring towards electrophilic attack. Conversely, these groups may activate the benzene portion of the indole ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Potential Applications in Medicinal Chemistry
Derivatives of 1-(difluoromethyl)-4-nitro-1H-indole could be explored for a variety of therapeutic applications, leveraging the known biological activities of other indole-based compounds.[13] These include, but are not limited to:
Anticancer agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms.[4]
Anti-inflammatory agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial and Antiviral agents: Indole derivatives have shown promise in combating various pathogens.
The difluoromethyl group can enhance the pharmacokinetic profile of these potential drug candidates.
Safety and Handling
While specific toxicity data for 1-(difluoromethyl)-4-nitro-1H-indole is not available, it should be handled with the care appropriate for a novel chemical entity, particularly one containing a nitroaromatic moiety.
General Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Nitroaromatic compounds can be toxic and may be absorbed through the skin.[17][18] Avoid contact and inhalation. In case of exposure, seek immediate medical attention.
Conclusion
1-(difluoromethyl)-4-nitro-1H-indole represents a valuable and versatile building block for the synthesis of novel, fluorinated indole derivatives with potential applications in drug discovery and materials science. Its synthesis is achievable through established methodologies for the preparation of 4-nitroindole and subsequent N-difluoromethylation. The presence of both the nitro and difluoromethyl groups provides multiple avenues for further chemical modification, allowing for the creation of diverse molecular libraries for biological screening. This guide provides a foundational understanding of the synthesis, characterization, and potential utility of this compound, serving as a valuable resource for researchers in the field.
References
Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-36.
Chem-Impex. (n.d.). 4-Nitroindole. Retrieved from [Link]
Pascale, F. P., et al. (2020).
Noland, W. E., Hiremath, S. P., & Siddappa, S. (1966). Ultraviolet and Infrared Spectra of Some Nitroindoles and Nitroindole-3-carboxaldehydes.
Noland, W. E., & Hiremath, S. P. (1966). Ultraviolet and Infrared Spectra of Some Nitroindoles and Nitroindole-3-carboxaldehydes.
Maj, A. (n.d.). Synthesis and Reactions of Nitroindoles.
Glen Research. (n.d.). 5-Nitroindole Amidite Safety Data Sheet. Retrieved from [Link]
Moody, C. J., & Hunt, J. C. A. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles.
NIST. (n.d.). 6-Nitroindole. Retrieved from [Link]
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108.
Mo, K., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters.
Petko, K., et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.
Chu, X.-Q., et al. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Letters.
Petko, K., & Filatov, A. (2018). Scheme 1. Difluoromethylation of indoles and reduction of nitrocompounds to amines.
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Zhang, S.-L., & Yu, Z.-L. (2016). Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C. J. Org. Chem., 81, 57.
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry.
Singh, P., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
Wolf, L. M., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
Somei, M., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Tetrahedron Letters.
Eisman, B., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
Zhang, X., et al. (2020). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
Zhang, Y., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
Abbiati, G., et al. (2003). Results obtained in the reactions of nitrobutadienes 4a-i with pyrrole...
NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]
Laboratory Chemicals. (n.d.). 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98%. Retrieved from [Link]
Wang, Y., et al. (2020). Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light. Organic Chemistry Frontiers.
Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]
Navigating the Metabolic Landscape of N-Difluoromethyl Indoles: A Guide to Assessing and Interpreting Stability
An In-Depth Technical Guide: Foreword: The Strategic Value of the N-Difluoromethyl Group In the intricate chess game of drug design, every atom matters. The strategic incorporation of fluorine has become a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Foreword: The Strategic Value of the N-Difluoromethyl Group
In the intricate chess game of drug design, every atom matters. The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, a move employed to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the difluoromethyl group (–CF2H) has emerged as a particularly versatile tool. When appended to a nitrogen atom, as in the N-difluoromethyl indole scaffold, it offers a unique combination of attributes. It acts as a lipophilic hydrogen bond donor, a feature that allows it to serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, potentially enhancing target binding affinity.[2][3][4] Furthermore, its introduction is often a deliberate tactic to enhance metabolic stability by "blocking" a site that would otherwise be susceptible to enzymatic attack.[2][5]
However, metabolic stability is not an absolute guarantee. The biological environment is a formidable opponent, equipped with a sophisticated arsenal of enzymes capable of transforming even the most resilient xenobiotics. This guide provides a technical deep-dive into the metabolic fate of the N-difluoromethyl group on an indole core. We will move beyond generalities to explore the specific enzymatic pathways at play, detail robust experimental protocols for assessing stability, and discuss the analytical strategies required to interpret the results. This is a manual for the researcher at the bench, designed to foster a proactive, rather than reactive, approach to understanding and engineering metabolic robustness.
The Key Players: Metabolic Enzymes and Their Mechanisms
The metabolic fate of an N-difluoromethyl indole is primarily dictated by the actions of two major superfamilies of enzymes: the Cytochrome P450s (CYPs) and the Aldehyde Oxidases (AOs). Understanding their distinct mechanisms is critical for predicting and interpreting metabolic outcomes.
Cytochrome P450 (CYP) Enzymes: The Canonical Oxidizers
Located primarily in the endoplasmic reticulum of hepatocytes, CYP enzymes are the principal drivers of Phase I oxidative metabolism for the vast majority of drugs.[5] For N-difluoromethyl indoles, several CYP-mediated transformations are plausible:
Oxidation of the Indole Ring: The electron-rich indole nucleus is a classic substrate for CYP-mediated aromatic hydroxylation.[5] Oxidation can occur at various positions (e.g., C4, C5, C6, C7), leading to hydroxylated metabolites that can be further processed by Phase II conjugation enzymes. Judicious substitution on the indole ring can reduce the electron density and thus decrease susceptibility to this pathway.[5]
Oxidative Defluorination: While the carbon-fluorine bond is exceptionally strong, it is not impervious to enzymatic cleavage.[6][7] CYPs can catalyze hydroxylation at the difluoromethyl-bearing carbon. This is a critical liability, as the resulting hemiaminal-like intermediate is unstable and can collapse, leading to the release of fluoride ions and the formation of an N-formyl indole, which can be further hydrolyzed to the parent indole (N-dealkylation).[8]
N-Dealkylation via Hydrogen Atom Transfer: CYPs can also mediate N-dealkylation through a hydrogen atom transfer (HAT) mechanism.[5] The enzyme's highly reactive iron-oxo species can abstract the hydrogen atom from the –CF2H group, initiating a cascade that ultimately cleaves the N-C bond to yield the parent indole.
Aldehyde Oxidase (AO): The Cytosolic Contender
Often overlooked in initial screening cascades that rely solely on microsomes, Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles.[9][10][11] This represents a classic pitfall in drug development: a compound designed to be CYP-resistant may exhibit high clearance in vivo due to unforeseen AO metabolism.[10]
AO-catalyzed oxidation proceeds via nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen.[9][12] For an indole scaffold, this typically occurs at the C2 position, leading to the formation of an oxindole derivative. The presence and positioning of substituents on the indole ring can significantly influence the molecule's susceptibility to AO-mediated metabolism.
The diagram below illustrates the primary metabolic pathways that an N-difluoromethyl indole may undergo.
Caption: Potential metabolic pathways for N-difluoromethyl indoles.
Experimental Assessment of Metabolic Stability
A multi-tiered in vitro approach is essential to accurately profile the metabolic stability of N-difluoromethyl indoles. The core principle is to compare metabolism in systems containing only CYPs (liver microsomes) with systems containing a full complement of enzymes (hepatocytes).
Comparative In Vitro Stability Data
The following table presents hypothetical data for a test compound, illustrating how comparing results from different systems can provide mechanistic insights.
In Vitro System
Key Enzymes Present
Test Compound Half-Life (t½, min)
In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells)
Probable Primary Metabolic Route
Human Liver Microsomes (HLM)
CYPs, UGTs
75
9.2
Moderate CYP-mediated metabolism
HLM + NADPH
CYPs (active)
72
9.6
Confirms CYP involvement
HLM - NADPH
CYPs (inactive)
> 240
< 1.0
Baseline established
Human Hepatocytes
CYPs, AOs, Phase II
18
38.5
Rapid metabolism by non-microsomal enzymes
Hepatocytes + Hydralazine
CYPs, AOs (inhibited)
68
10.2
AO is the dominant clearance pathway
This is illustrative data. Hydralazine is a known AO inhibitor.[12]
The significant drop in half-life between microsomes and hepatocytes strongly suggests the involvement of a cytosolic enzyme, such as Aldehyde Oxidase.[9] Confirmation with a specific AO inhibitor is a critical step in this self-validating experimental design.
Experimental Workflow: From Screening to Mechanism
The following diagram outlines a comprehensive workflow for assessing metabolic stability and identifying key pathways.
Caption: A tiered workflow for metabolic stability assessment.
Protocol: In Vitro Metabolic Stability in Suspension Hepatocytes
This protocol provides a detailed methodology for determining metabolic stability using cryopreserved hepatocytes, a model that includes both Phase I and Phase II enzymes.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an N-difluoromethyl indole.
Materials:
Cryopreserved human hepatocytes (e.g., from Thermo Fisher Scientific, BioIVT)
Krebs-Henseleit Buffer (KHB) or Williams Medium E (WEM)
Test compound (10 mM stock in DMSO)
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
96-well plate
Orbital shaker with incubator (37°C, 5% CO₂)
Acetonitrile (ACN) with internal standard (for quenching)
LC-MS/MS system for analysis
Procedure:
Hepatocyte Thawing & Preparation:
Causality: Rapidly thawing hepatocytes in a 37°C water bath is crucial to maximize cell viability.[14]
Thaw cryovial for ~2 minutes. Transfer cells to a 50 mL conical tube containing pre-warmed medium.
Centrifuge at 50-100 x g for 5-10 minutes at room temperature.
Discard the supernatant (containing cryoprotectant) and gently resuspend the cell pellet in fresh incubation medium.
Determine cell viability and concentration using the trypan blue exclusion method. Adjust cell density to 1.0 x 10⁶ viable cells/mL.
Incubation:
Causality: Pre-incubating the cells allows them to stabilize and regain metabolic competence before the drug is added.
Add 495 µL of the hepatocyte suspension to designated wells of a 96-well plate.
Place the plate on an orbital shaker (~90-120 rpm) in a 37°C incubator for 10-15 minutes.
Initiate the reaction by adding 5 µL of a 200 µM working solution of the test compound (final concentration: 2 µM; final DMSO concentration: ≤ 0.1%).
Time-Point Sampling:
Causality: A series of time points are necessary to accurately model the disappearance kinetics of the parent compound.[13]
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot 50 µL from the incubation well.
Immediately quench the reaction by adding the aliquot to a separate plate containing 150 µL of ice-cold acetonitrile with an internal standard. The organic solvent precipitates proteins and halts all enzymatic activity.
Sample Processing & Analysis:
Seal the quenched sample plate, vortex thoroughly, and centrifuge at 3000 x g for 20 minutes to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
The slope of the linear regression line is the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Calculate intrinsic clearance (CLint) using the equation: CLint (in vitro) = (0.693 / t½) * (Incubation Volume / Cell Number) .[13]
Advanced Analytical Techniques for Metabolite Identification
While LC-MS/MS is the workhorse for quantifying the parent drug, identifying its metabolites requires more advanced techniques.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is indispensable for metabolite identification.[15][16] Its ability to provide accurate mass measurements (typically < 5 ppm error) allows for the confident assignment of elemental compositions for both the parent drug and its metabolites. By comparing the mass spectra of samples from t=0 and later time points, new metabolite peaks can be identified and their structures elucidated through fragmentation analysis (MS/MS).[17]
The Power of ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
For fluorinated compounds, ¹⁹F NMR is a uniquely powerful and often underutilized tool.[18]
High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range. Biological matrices produce no background signals, meaning every peak in a ¹⁹F NMR spectrum of a biological sample (e.g., urine, plasma, or quenched hepatocyte supernatant) corresponds to the drug or a drug-derived metabolite.[19]
Quantitative Power: ¹⁹F NMR can be used to quantify the parent drug and all fluorine-containing metabolites simultaneously without the need for synthetic standards, enabling a complete "mass balance" of all fluorinated species.[20]
Structural Insight: The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. A change in the chemical shift of the –CF2H group can provide immediate clues about metabolic transformations occurring near the fluorine atoms. For example, oxidation on the indole ring will cause a small but measurable shift, while oxidative defluorination results in the complete disappearance of the signal.
Conclusion
The N-difluoromethyl indole moiety is a valuable scaffold in drug discovery, but its metabolic stability cannot be assumed. A thorough investigation, grounded in sound experimental design and leveraging advanced analytical techniques, is imperative. By systematically comparing metabolism in microsomal and hepatocyte systems, researchers can rapidly identify liabilities arising from cytosolic enzymes like Aldehyde Oxidase. The integration of LC-HRMS for structural elucidation and ¹⁹F NMR for its unparalleled specificity and quantitative power provides a comprehensive toolkit to map the metabolic landscape of these important molecules. This detailed understanding empowers medicinal chemists to make informed decisions, rationally designing next-generation compounds with an optimal balance of potency, selectivity, and metabolic robustness.
References
Stubley, C., et al. (n.d.). THE METABOLISM OF NHETEROCYCLES.
WuXi AppTec. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
Fowler, A. M., et al. (n.d.). The role of aldehyde oxidase in the in vivo metabolism of benzothiazole. Portland Press.
University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer.
DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available at: [Link]
(n.d.). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications (RSC Publishing).
Poon, S. F., & Green, M. T. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
Thermo Fisher Scientific - US. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
ResearchGate. (2021, December 16). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
Christopher, S., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
Malet-Martino, M., & Martino, R. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 366(1-2), 163-176. Available at: [Link]
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Available at: [Link]
Accounts of Chemical Research. (2021, June 29). A Toolbox of Reagents for Difluoromethylthiolation.
WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
(2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
(n.d.). Fluorine in drug discovery: Role, design and case studies.
Ke, A., et al. (2012, January 31). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ACS Publications.
Mardal, M., et al. (2019, November 29). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Simple search.
MDPI. (1989, November 2). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS.
Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-18. Available at: [Link]
Strategic C-H Difluoromethylation of Indoles using Sodium Difluoromethanesulfinate
Topic: Sodium Difluoromethanesulfinate Reagents for Indole Functionalization Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Sodium Difluoromethanesulfinate Reagents for Indole Functionalization
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
The difluoromethyl group (
) is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor that mimics alcohols and thiols while enhancing metabolic stability. Sodium difluoromethanesulfinate (), a stable solid reagent, has emerged as a superior alternative to ozone-depleting gases (e.g., ) or expensive zinc-based analogues (Baran reagent) for installing this group.
This guide details the application of
for the direct, regioselective C-2 difluoromethylation of indoles . We present two validated protocols: a scalable Copper-Catalyzed Oxidative Method for standard bench execution and a Green Electrochemical Method for oxidant-free synthesis.
Mechanism of Action
The reaction proceeds via a radical oxidative mechanism. Unlike electrophilic aromatic substitution, this pathway utilizes the nucleophilic nature of the indole C-2 position towards the electrophilic difluoromethyl radical (
).
Mechanistic Pathway[2][3][4]
Radical Generation: The sulfinate anion is oxidized (chemically or anodically) to a sulfonyl radical, which rapidly extrudes
to generate the key species.
Radical Addition: The
radical adds selectively to the C-2 position of the indole. This regioselectivity is governed by the stability of the resulting benzylic radical intermediate at C-3.
Oxidative Aromatization: The intermediate radical is further oxidized to a cation (or loses a hydrogen atom via HAT) and deprotonated to restore aromaticity, yielding the C-2 functionalized product.
Figure 1: Radical oxidative pathway for C-2 difluoromethylation of indoles.[1]
Best for: Standard synthesis labs, late-stage functionalization, and parallel medicinal chemistry.
Reagents & Equipment:
Sodium difluoromethanesulfinate (
, 2.0–3.0 equiv)
Catalyst: CuCl (20 mol%) or
Oxidant: Potassium Persulfate (
, 2.0 equiv) or TBHP
Solvent: DMSO/Water (3:1) or Acetonitrile/Water
Temperature: 50–70 °C
Step-by-Step Methodology:
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Indole substrate (0.5 mmol, 1.0 equiv),
(1.5 mmol, 3.0 equiv), and CuCl (0.1 mmol, 20 mol%).
Solvent Addition: Add DMSO (3.0 mL) and Water (1.0 mL). Stir to ensure partial dissolution.
Oxidant Addition: Add
(1.0 mmol, 2.0 equiv) in one portion.
Reaction: Seal the flask (open to air is often tolerated, but inert atmosphere ensures reproducibility) and heat to 60 °C. Stir vigorously for 4–6 hours.
Monitoring: Monitor via TLC or LC-MS. The product will be less polar than the starting indole.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Best for: Process chemistry, scale-up, and oxidant-sensitive substrates.
Reagents & Equipment:
Electrochemical Cell: Undivided cell (beaker type or commercial kit).
Electrodes: Graphite anode and Platinum (or Nickel) cathode.
Electrolyte:
(0.1 M) or .
Solvent:
(4:1).
Step-by-Step Methodology:
Assembly: Assemble the undivided cell with the Graphite anode and Pt cathode.
Solution Prep: Dissolve Indole (0.5 mmol),
(2.0 equiv), and (0.5 mmol) in 10 mL of .
Electrolysis: Electrolize at a constant current (CCE) of 10–15 mA (approx. 4–6 F/mol) at room temperature. Stirring is critical.
Completion: The reaction is typically complete in 3–4 hours.
Workup: Disconnect electrodes. Evaporate
under reduced pressure. Extract the aqueous residue with DCM or EtOAc.
Figure 2: Decision workflow for selecting and executing the difluoromethylation protocol.
Scope and Limitations
Substrate Compatibility Table
The following table summarizes the reactivity of various indole derivatives using the Copper-Catalyzed protocol.
Substrate Class
Electronic Nature
Reactivity
Yield Range
Notes
Simple Indoles
Neutral
High
70-85%
Standard conditions apply.
5-OMe Indole
Electron-Rich
Very High
80-92%
Fast reaction; lower temp (50°C) recommended.
5-CN / 5-NO2
Electron-Poor
Moderate
40-60%
Requires higher temp (80°C) or excess reagent.
N-Alkyl Indoles
Protected
High
75-90%
Excellent C2 selectivity.
Free (NH) Indoles
Unprotected
Good
60-80%
N-H is tolerated; N-difluoromethylation is rare.
3-Substituted
Steric Bulk
Low
<30%
C2 functionalization is hindered if C3 is blocked.
Key Limitations
Regioselectivity: The reaction is highly C-2 selective.[2][3][4] If C-2 is blocked, the reaction generally fails or gives complex mixtures rather than C-3 functionalization.
Functional Group Tolerance: Strong oxidants (
) may be incompatible with easily oxidizable groups like free thiols or primary alcohols. In these cases, the Electrochemical Protocol is preferred due to milder conditions.
Troubleshooting & Expert Tips
Issue: Low Conversion.
Cause: Radical quenching by oxygen or solvent impurities.
Fix: Degas solvents with nitrogen for 10 minutes before adding the oxidant. Add
in two portions (at t=0 and t=2h) to maintain radical flux.
Issue: N- vs C-Alkylation.
Insight:
is strictly a radical source for C-H functionalization. It does not typically perform nucleophilic substitution on the Nitrogen. If N-difluoromethylation is desired, use with a base.
Issue: Purification Difficulties.
Tip: The sulfinate byproducts are water-soluble. Ensure thorough aqueous washing. If the product co-elutes with starting material, use a C18 reverse-phase column or switch the solvent system to DCM/MeOH.
References
Zhang, D., et al. (2023). "The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions."[5] Organic & Biomolecular Chemistry.
Guo, K., et al. (2020). "The copper(II)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles."[4] Chemical Communications.[3][4]
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. (Seminal work on sulfinate radical chemistry).
Baran, P. S., et al. "Zinc Difluoromethanesulfinate (DFMS)." Encyclopedia of Reagents for Organic Synthesis. (Context for reagent comparison).
Application Note: Chemoselective Reduction of 1-(Difluoromethyl)-4-nitro-1H-indole
-Difluoromethyl Functionality Executive Summary & Strategic Analysis The reduction of 1-(difluoromethyl)-4-nitro-1H-indole to 1-(difluoromethyl)-1H-indol-4-amine presents a specific chemoselective challenge in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
-Difluoromethyl Functionality
Executive Summary & Strategic Analysis
The reduction of 1-(difluoromethyl)-4-nitro-1H-indole to 1-(difluoromethyl)-1H-indol-4-amine presents a specific chemoselective challenge in medicinal chemistry. The
-difluoromethyl () group is a critical bioisostere for lipophilic hydrogen bond donors (like thiols or alcohols) and modulates metabolic stability.[1]
The Challenge:
Labile Functionality: The
group is chemically distinct from a standard alkyl group; it behaves electronically as a hemiaminal derivative. While generally stable, it can be susceptible to hydrolysis under strongly acidic conditions or defluorination under forcing hydrogenation conditions.
Regioselectivity: The C2-C3 indole double bond is electron-rich. Aggressive catalytic hydrogenation (e.g., high pressure, PtO2) risks reducing the indole to an indoline (dihydroindole).
Product Instability: 4-Aminoindoles are electron-rich anilines prone to oxidative dimerization (purple/black tar formation) upon exposure to air.
The Solution:
This guide presents two validated protocols. Method A (Iron-Mediated) is the "Robust Route," prioritizing chemoselectivity and scalability. Method B (Catalytic Hydrogenation) is the "Green Route," prioritizing speed and ease of workup for smaller scales.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and equipment availability.
Chemical Pathway & Mechanism[2][3][4]
The objective is the selective reduction of the nitro group (
) to the aniline () without affecting the moiety or the indole core.
Figure 2: General reaction scheme. The integrity of the N-CF2H bond is maintained throughout the reduction.
Detailed Protocols
Method A: Iron-Mediated Reduction (The Robust Route)
Recommended for scale-up (>5g) and maximum functional group tolerance.
Mechanism: Electron transfer from zero-valent iron (Fe) in a protic medium. The use of Ammonium Chloride (
) buffers the reaction, preventing the acidic hydrolysis of the bond that might occur with HCl.
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate in Ethanol/Water (4:1, concentration ~0.1 M).
Addition: Add Ammonium Chloride followed by Iron powder. The sequence prevents clumping of the iron.
Reaction: Heat the mixture to a gentle reflux (
bath temperature).
Observation: The reaction typically turns a rusty brown/orange color.
Monitoring: Monitor by TLC or LCMS every 30 minutes. Reaction is usually complete within 1–3 hours.[3]
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the pad copiously with Ethyl Acetate (EtOAc) to recover adsorbed product.
Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[2]
Strategic Functionalization of Bioactive Scaffolds: Palladium-Catalyzed Cross-Coupling of 1-(Difluoromethyl)-4-nitroindole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, and its targeted functionalization is paramount for the development...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, and its targeted functionalization is paramount for the development of novel therapeutics. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of halogenated 1-(difluoromethyl)-4-nitroindoles, a substrate class of significant interest due to the unique properties conferred by the difluoromethyl and nitro substituents. The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, often enhancing metabolic stability and binding affinity.[1][2] The 4-nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic character of the indole ring, influencing its reactivity and potential as a synthetic handle for further transformations.[3][4] This document details optimized protocols for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions, offering researchers a robust toolkit for C-C bond formation on this complex heterocyclic system. We delve into the mechanistic rationale behind component selection, provide step-by-step experimental procedures, and offer expert insights into troubleshooting and optimization.
Scientific Principles and Strategic Considerations
The successful execution of cross-coupling reactions on the 1-(difluoromethyl)-4-nitroindole scaffold hinges on a clear understanding of the substrate's electronic nature and the fundamental principles of the palladium catalytic cycle.
The Substrate: An Electron-Deficient Indole Core
The target substrate presents a unique electronic landscape. The indole ring is inherently electron-rich, but the presence of two powerful electron-withdrawing groups (EWGs) dramatically alters its reactivity:
N¹-Difluoromethyl Group (-CHF₂) : While primarily valued for its bioisosteric properties, the -CHF₂ group is moderately electron-withdrawing, contributing to the overall electron-deficient nature of the scaffold.[1]
C⁴-Nitro Group (-NO₂) : This is a potent EWG that deactivates the aromatic system towards electrophilic substitution but, crucially, activates C-X (where X is a halide) bonds towards oxidative addition by a Pd(0) catalyst.[4] This enhanced reactivity is a key advantage in designing efficient coupling protocols.
For the purpose of this guide, we will assume the starting material is a halogenated derivative , such as 5-Bromo-1-(difluoromethyl)-4-nitroindole , as a leaving group is a prerequisite for these cross-coupling reactions. The C5 position is a common site for functionalization and provides a clear vector for diversification.
The Palladium Catalytic Cycle: A Unifying Mechanism
The Suzuki, Heck, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a similar Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is essential for rational troubleshooting and optimization.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Oxidative Addition : The active Pd(0) catalyst inserts into the Indole-Halide bond. The electron-withdrawing nitro group accelerates this rate-limiting step.
Transmetalation / Insertion :
Suzuki : An organoboron species (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, facilitated by a base.[7][8]
Heck : An alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-Indole bond.[9][10]
Sonogashira : A copper(I) acetylide (formed from a terminal alkyne) transmetalates to the palladium center.[11][12]
Reductive Elimination / β-Hydride Elimination :
Suzuki/Sonogashira : The two organic fragments (R¹ and R²) are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Heck : A β-hydride is eliminated, forming the coupled alkene product and a palladium-hydride species, which then regenerates Pd(0) in the presence of a base.[9]
Critical Reaction Parameters
Component
Role & Rationale
Common Choices for Indole Substrates
Pd Precatalyst
Source of the active Pd(0) species. Choice depends on stability and ease of reduction.
Stabilizes the Pd center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination.
For Suzuki : SPhos, XPhos, RuPhos (Buchwald-type biaryl phosphines). For Heck/Sonogashira : PPh₃, P(t-Bu)₃, DPEPhos.
Base
Suzuki : Activates the boronic acid for transmetalation.[8] Heck : Neutralizes HX formed during β-hydride elimination. Sonogashira : Deprotonates the terminal alkyne.
Solubilizes reactants and influences catalyst activity and stability. Must be inert to the reaction conditions.
Dioxane, Toluene, DMF, Acetonitrile, often with water for Suzuki reactions.
Additives
Sonogashira : CuI is a co-catalyst that facilitates the formation of a copper acetylide, which undergoes transmetalation faster than the alkyne itself.[11][12]
Copper(I) Iodide (CuI).
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the functionalization of 5-Bromo-1-(difluoromethyl)-4-nitroindole . All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 2.1: Suzuki-Miyaura Coupling for Arylation/Heteroarylation
Objective : To synthesize 5-Aryl-1-(difluoromethyl)-4-nitroindole derivatives.
Materials & Reagents
5-Bromo-1-(difluoromethyl)-4-nitroindole
Arylboronic Acid or Ester (1.2 - 1.5 equiv.)
Pd₂(dba)₃ (2 mol%)
SPhos (4.5 mol%)
K₃PO₄ (2.0 equiv.)
1,4-Dioxane
Water
Step-by-Step Procedure:
Vessel Preparation : To an oven-dried Schlenk flask, add 5-Bromo-1-(difluoromethyl)-4-nitroindole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
Catalyst Addition : In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.045 equiv.). Add this solid mixture to the Schlenk flask.
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
Solvent Addition : Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a 0.1 M solution with respect to the starting indole.
Degassing (Expert Note) : Subject the heterogeneous mixture to three cycles of "freeze-pump-thaw" or sparge with argon for 20 minutes to ensure complete removal of dissolved oxygen, which can deactivate the catalyst.
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-(difluoromethyl)-4-nitroindole.
Protocol 2.2: Heck-Mizoroki Reaction for Alkenylation
Objective : To synthesize 5-Alkenyl-1-(difluoromethyl)-4-nitroindole derivatives.
Vessel Preparation : To an oven-dried Schlenk flask, add 5-Bromo-1-(difluoromethyl)-4-nitroindole (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.10 equiv.).
Inert Atmosphere : Seal the flask and purge with argon or nitrogen for 10-15 minutes.
Reagent Addition : Add anhydrous DMF, followed by Et₃N (2.0 equiv.) and the alkene (1.5 equiv.) via syringe.
Reaction : Heat the mixture to 100-120 °C. The high temperature is often necessary for Heck reactions involving bromoarenes.[10] Monitor progress by TLC or LC-MS.
Work-up : After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
Purification : Purify the crude residue via flash column chromatography to isolate the 5-alkenyl product. The trans isomer is typically the major product.[9]
Protocol 2.3: Sonogashira Coupling for Alkynylation
Objective : To synthesize 5-Alkynyl-1-(difluoromethyl)-4-nitroindole derivatives.
Materials & Reagents
5-Bromo-1-(difluoromethyl)-4-nitroindole
Terminal Alkyne (1.2 equiv.)
Pd(PPh₃)₂Cl₂ (3 mol%)
Copper(I) Iodide (CuI) (5 mol%)
Triethylamine (Et₃N)
Tetrahydrofuran (THF)
Step-by-Step Procedure:
Vessel Preparation : Add 5-Bromo-1-(difluoromethyl)-4-nitroindole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.) to a Schlenk flask.
Inert Atmosphere : Seal and purge the flask with argon.
Solvent and Reagent Addition : Add anhydrous THF and Et₃N (ratio of 1:1 v/v is common). Degas the solution by bubbling argon through it for 15 minutes.
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
Reaction : Stir the reaction at room temperature to 50 °C. Sonogashira couplings are often feasible under milder conditions than Suzuki or Heck reactions.[11] Monitor for completion.
Work-up (Expert Note) : Upon completion, filter the reaction mixture through a pad of Celite to remove palladium and copper salts. Rinse the pad with ethyl acetate. Concentrate the filtrate.
Purification : Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove residual copper), then water and brine. Dry the organic layer and concentrate. Purify by column chromatography.
Application Note: Preparation of N-Difluoromethyl Indole Building Blocks for Drug Discovery
[1] Executive Summary & Strategic Value In modern medicinal chemistry, the -difluoromethyl ( ) moiety has emerged as a critical bioisostere. Unlike the chemically inert trifluoromethyl ( ) group, the group functions as a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Value
In modern medicinal chemistry, the
-difluoromethyl () moiety has emerged as a critical bioisostere. Unlike the chemically inert trifluoromethyl () group, the group functions as a lipophilic hydrogen bond donor , mimicking alcohols () and thiols () while significantly modulating physicochemical properties.[1]
For indole-based building blocks,
-difluoromethylation offers three distinct strategic advantages:
Metabolic Stability: It blocks the metabolically labile
-H site and prevents -dealkylation/oxidation, extending in vivo half-life ().
Lipophilicity Modulation: It increases lipophilicity (
) compared to the parent N-H indole, improving membrane permeability without the extreme hydrophobicity of .
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the electron density of the indole ring, altering the pKa and reactivity of the scaffold.
This guide details the most robust, scalable, and chemically validated protocols for synthesizing
indole building blocks, focusing on difluorocarbene () insertion strategies.
Mechanistic Pathways & Reagent Selection
The synthesis of
indoles does not proceed via direct alkylation due to the weak nucleophilicity of the indole nitrogen and the poor electrophilicity of difluoromethyl halides. Instead, the reaction relies on the in situ generation of difluorocarbene () followed by insertion into the N-H bond (or attack by the N-anion).
Decision Matrix: Selecting the Right Reagent
Reagent
Source Type
Scalability
Safety Profile
Key Application
Sodium Chlorodifluoroacetate ()
Solid Salt
High (g to kg)
High: Non-gaseous, easy handling.
Standard Lab Protocol. Best for diverse building blocks.
Chlorodifluoromethane (, Freon-22)
Gas
High (Process)
Moderate: Requires gas handling; ODS*.
Industrial Scale-up. Cost-effective for bulk synthesis.
Diethyl bromodifluoromethylphosphonate
Liquid
Low-Medium
High
Specialized substrates sensitive to high heat.
(TFDA)
Liquid
Medium
Moderate
Neutral conditions for acid/base sensitive substrates.
*ODS: Ozone Depleting Substance. Regulatory restrictions may apply.
Visualizing the Synthetic Workflow
Figure 1: Decision tree for selecting the optimal N-difluoromethylation protocol based on scale and reagent availability.
Primary Recommendation: This method utilizes Sodium Chlorodifluoroacetate , a stable solid that releases difluorocarbene upon thermal decomposition. It avoids the use of gaseous Freon-22, making it safer and more convenient for medicinal chemistry labs.
Reagents:
Substrate: Indole derivative (1.0 equiv)
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv)
Base: Potassium carbonate (
) (2.0 equiv)
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Concentration: 0.2 M – 0.5 M
Step-by-Step Methodology:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the indole substrate (1.0 equiv),
(2.0 equiv), and (1.5 equiv initially).
Solvation: Add anhydrous DMF. Sparging with nitrogen is recommended but not strictly required.
Reaction Initiation: Heat the mixture to 95–100 °C . The reaction is driven by the thermal decarboxylation of the reagent.
Note: Evolution of
gas will be observed. Ensure proper venting.
Iterative Addition: To drive conversion, add the remaining
(0.5 – 1.5 equiv) portion-wise over 2-4 hours. Difluorocarbene has a short lifetime; a single bolus addition often leads to incomplete conversion.
Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift of +50 Da (
replaces ).
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over
.
Purification: Flash column chromatography.
indoles are typically less polar than the parent indole (due to masking of the N-H donor).
Validation Check:
1H NMR: Look for a characteristic triplet at
7.0 – 7.6 ppm with a large geminal coupling constant ( Hz). This "t" signal confirms the motif.
Application: For multi-gram to kilogram synthesis where cost is a driver and gas handling infrastructure is available. This protocol incorporates Phase Transfer Catalysis (PTC) to improve efficiency at milder temperatures.
System Prep: Set up a reactor with a vigorous overhead stirrer (essential for biphasic systems).
Charging: Dissolve indole and PTC catalyst in the organic solvent (e.g., DCM). Add the aqueous base solution.[2]
Gas Addition: Introduce
gas via a sparger tube into the reaction mixture.
Safety: This must be done in a well-ventilated fume hood.
Reaction: Stir vigorously at room temperature to 40 °C . The PTC transports the hydroxide anion to the organic interface/phase to deprotonate the indole and generate carbene from the gas.
Completion: Stop gas flow once LC-MS indicates consumption of starting material.
Workup: Separate phases. The organic layer contains the product.[3]
Optimization Note (BMS Method):
For sensitive substrates, use NaH (base) and NaI (additive) with 18-crown-6 in THF at 40 °C. The iodide acts as a nucleophilic catalyst, stabilizing the difluorocarbene intermediate or facilitating the transfer.
Scope and Limitations (Substrate Tolerance)
Functional Group
Compatibility
Notes
Electron-Withdrawing Groups (EWGs)
High
Nitro, Cyano, Ester groups on the indole ring are well tolerated.
Electron-Donating Groups (EDGs)
Moderate-High
Methoxy, Methyl. Very electron-rich indoles may suffer from competing C-3 difluoromethylation.
Acidic Protons (OH, SH)
Low
Competing - or -difluoromethylation will occur. Protect these groups (e.g., TBDMS for alcohols) prior to reaction.
Basic Amines
Moderate
Primary amines may compete. Secondary/Tertiary amines are generally stable.
Halogens (Br, I)
High
Compatible.[2] Useful for subsequent cross-coupling (Suzuki/Buchwald).
Troubleshooting & Self-Validating Systems
Issue: Low Conversion / Starting Material Remains
Cause: Rapid quenching of difluorocarbene by trace water or self-polymerization (
formation).
Solution:
Dry Solvents: Ensure DMF/NMP is anhydrous.
Slow Addition: Add the solid reagent (
) in 4-5 portions over time to maintain a steady concentration of carbene.
Temperature: Ensure internal temperature is
for the solid reagent method to ensure efficient decarboxylation.
Issue: C-3 Alkylation Byproducts
Cause: Indole C-3 position is highly nucleophilic.
Solution: Use non-polar solvents (like Toluene/NaOH with PTC) which favor N-alkylation over C-alkylation, or ensure the base is strong enough to fully deprotonate the Nitrogen (forming the N-anion).
Mechanism Visualization (Graphviz):
Figure 2: Mechanistic pathway of base-mediated difluorocarbene insertion.
References
Zafrani, Y., et al. (2019).[4] "Difluoromethyl Group as a Hydrogen Bond Donor: A Strategic Tool in Drug Design." Journal of Medicinal Chemistry, 62(12), 5628–5637. Link
Hong, Z., et al. (2020).[5] "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Indoles..." Journal of Fluorine Chemistry, 234, 109514.[4][3] Link
Petko, K., & Filatov, A. (2018).[6][7] "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." French-Ukrainian Journal of Chemistry, 6(1), 101-108.[7] Link
Hu, J., Zhang, W., & Wang, F. (2009).[8] "Selective difluoromethylation and monofluoromethylation reactions." Chemical Communications, (48), 7465-7478. Link[8]
Zhang, D., et al. (2023).[9] "The preparation of difluoromethylated indoles via electrochemical oxidation..." Organic & Biomolecular Chemistry, 21, 4440-4444.[9] Link
Application Note: Scalable Synthesis of 1-(Difluoromethyl)-4-nitro-1H-indole
Executive Summary This guide details the scalable synthesis of 1-(difluoromethyl)-4-nitro-1H-indole , a critical intermediate for antiviral and oncology pharmacophores. The difluoromethyl ( ) group acts as a lipophilic h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the scalable synthesis of 1-(difluoromethyl)-4-nitro-1H-indole , a critical intermediate for antiviral and oncology pharmacophores. The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl or thiol groups while improving metabolic stability (1).
We present two distinct protocols tailored to operational scale and safety constraints:
Method A (Solid Reagent): Utilizes sodium chlorodifluoroacetate. Recommended for pilot scale (10g – 1kg) due to ease of handling and avoidance of gaseous reagents.
Method B (Gas Reagent): Utilizes chlorodifluoromethane (Freon-22). Recommended for manufacturing scale (>1kg) where raw material cost is the primary driver, despite higher engineering controls for gas handling.
Strategic Analysis & Mechanism
The synthesis relies on the generation of electrophilic difluorocarbene (
) in the presence of the deprotonated indole. The 4-nitro group significantly increases the acidity of the indole N-H ( vs. 16 for indole), facilitating deprotonation but potentially reducing the nucleophilicity of the resulting anion.
Reaction Mechanism (Method A)
The reaction proceeds via a base-mediated decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then intercepted by the indolyl anion.
Figure 1: Mechanistic pathway for base-mediated N-difluoromethylation using solid carbene precursors.
Detailed Protocols
Method A: Solid Reagent Protocol (Recommended for Pilot Scale)
Advantages: No high-pressure vessels; precise stoichiometry; standard glassware.
Safety Note: Generates
Solvent: DMF (N,N-Dimethylformamide) or NMP. Note: Strictly anhydrous conditions are not required, but excessive water quenches the carbene.
Step-by-Step Procedure
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Connect the condenser top to a nitrogen bubbler (essential for monitoring
evolution).
Charging: Charge 4-nitroindole (e.g., 50 g, 308 mmol) and
(85.1 g, 616 mmol) into the flask.
Solvation: Add DMF (500 mL, 10V). Stir at room temperature for 15 minutes to ensure partial deprotonation (color change to deep red/orange is typical for nitroindoles).
Reagent Addition: Add Sodium chlorodifluoroacetate (117 g, 770 mmol) in one portion.
Reaction (Critical Step):
Heat the mixture to 95°C .
Observation: At ~70-80°C, gas evolution (
) will begin.
Maintain 95-100°C for 2–4 hours. Monitor by HPLC/TLC.
Endpoint: >98% conversion of starting material.
Quench: Cool the mixture to <30°C. Slowly pour into crushed ice/water (2 L) with vigorous stirring.
Workup:
The product often precipitates as a solid. Filter and wash with water.
If oil forms:[1] Extract with Ethyl Acetate (3 x 500 mL). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc gradient).
Method B: Gas Reagent Protocol (Manufacturing Scale)
Advantages: Low raw material cost.[3]
Safety Note: Requires pressure handling or efficient gas dispersion; Freon-22 is an Ozone Depleting Substance (ODS) – check local regulations.
Solvent: Toluene or Acetonitrile (or biphasic Toluene/Water).
Protocol Summary
Dissolve 4-nitroindole and TBAB in Toluene.
Add aqueous KOH (50% w/w).
Heat to 40-50°C.
Bubble ClCHF2 gas through the mixture (or pressurize to 2-3 bar in an autoclave) with high-shear stirring.
Mechanism: Phase transfer catalyst transports
into organic phase to deprotonate indole and generate carbene from dissolved gas.
Process Workflow & Decision Matrix
Figure 2: Decision matrix and process workflow for scale-up.
Analytical Validation
The
group has a distinct spectroscopic signature.
Table 1: Expected Analytical Data for 1-(difluoromethyl)-4-nitro-1H-indole
Analysis
Parameter
Expected Value / Range
Notes
1H NMR
Chemical Shift
7.2 – 7.6 ppm
Characteristic triplet
Coupling Constant
Hz
Large geminal coupling confirms
19F NMR
Chemical Shift
-90 to -95 ppm
Doublet ( Hz)
HPLC
Retention Time
Shifted later vs. SM
increases lipophilicity significantly
Appearance
Physical State
Yellow/Orange Solid
Nitro group imparts color; MP likely >60°C
Note: Data extrapolated from analogous N-difluoromethyl-5-methoxyindole and 4-nitroindole derivatives (2).
Troubleshooting & Causality
Issue
Probable Cause
Corrective Action
Low Conversion
Carbene lifetime too short; Moisture in solvent.
Dry solvent (DMF) over sieves. Increase reagent equivalents (up to 4.0).
Starting Material Recovery
Indole not fully deprotonated.
Ensure is finely milled. Increase stir rate. Verify temperature >90°C.
By-products (C-alkylation)
Carbene attacking C3 position.
Nitro group at C4 usually suppresses C3 attack sterically and electronically, favoring N1. Ensure base is sufficient.
Pressure Buildup (Method A)
Clogged vent line from sublimed reagent or salt.
Use wide-bore venting. Ensure continuous sweep.
References
Zafrani, Y., et al. (2019). A Scalable Route to N-Difluoromethylated Heterocycles. Journal of Medicinal Chemistry.
Petko, K. I., & Filatov, A. A. (2018).[4] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry.
Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation. Organic & Biomolecular Chemistry.
Org. Synth. 1989, 67, 125. Synthesis of 4-Nitroindole (Starting Material Reference).
Technical Support Center: Optimizing 4-Nitroindole Difluoromethylation Yields
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers and drug development professionals seeking to optimize the difluoromethylation of 4-nitroindole, a historically...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers and drug development professionals seeking to optimize the difluoromethylation of 4-nitroindole, a historically challenging substrate.
Mechanistic Overview & Causal Factors
The difluoromethylation of 4-nitroindole presents a unique synthetic hurdle due to the strong electron-withdrawing nature of the nitro group at the C-4 position. This functional group significantly depletes the electron density of the pyrrole ring, which causes two primary mechanistic challenges:
Reduced Nucleophilicity: The N-1 nitrogen is significantly less nucleophilic than in an unsubstituted indole, making it harder to trap electrophilic species[1].
Deactivated Core: The C-2 and C-3 positions are highly deactivated against standard electrophilic aromatic substitution.
To achieve high yields, the reaction mechanism must be perfectly matched to the desired regioselectivity:
N-Difluoromethylation (Carbene Pathway): Proceeds via a difluorocarbene (
) intermediate. Because the 4-nitroindole anion is a weak nucleophile, carbene generation must be strictly rate-matched to the nucleophilic attack to prevent the carbene from dimerizing or hydrolyzing[2].
C-2 Difluoromethylation (Radical Pathway): Because electrophilic substitution is disfavored, a radical pathway utilizing the difluoromethyl radical (
) is required. The mildly electrophilic radical successfully adds to the C-2 position when generated via single-electron transfer (SET) processes[3].
Troubleshooting Guide & FAQs
Q1: Why is my N-difluoromethylation yield using Sodium Chlorodifluoroacetate (SCDA) stalling below 30%?Causality: SCDA decarboxylates at elevated temperatures to release
. If SCDA is added all at once, the rapid burst of outpaces the trapping capacity of the deactivated 4-nitroindole anion. This leads to carbene dimerization (forming tetrafluoroethylene) or rapid hydrolysis by trace moisture[2].
Solution: Pre-form the indole anion using or for 30 minutes. Then, add SCDA in multiple small portions over 2-3 hours at 90-95 °C. This maintains a low, steady-state concentration of , maximizing the capture rate by the indole nitrogen.
Q2: I am trying to achieve C-2 difluoromethylation, but I keep observing N-functionalized side products. How can I improve regioselectivity?Causality: N-functionalization is the kinetically favored pathway when using carbene precursors or under highly basic conditions. If your conditions inadvertently generate
, or if the N-H bond is deprotonated, N-difluoromethylation will dominate.
Solution: Switch strictly to a radical precursor such as sodium difluoromethanesulfinate () combined with a Cu(II) catalyst and an oxidant (e.g., )[3]. The radical selectively targets the C-2 position. Ensure the reaction is run under mildly acidic or neutral conditions to keep the indole nitrogen protonated, thereby suppressing its nucleophilicity.
Q3: Is there a bench-stable alternative to using pressurized Freon-22 gas for N-difluoromethylation?Causality: Freon-22 (chlorodifluoromethane) is a classic
source but requires specialized pressure equipment and poses severe environmental hazards[1].
Solution: Sodium chlorodifluoroacetate (SCDA) is a highly effective, bench-stable solid alternative that generates upon thermal decarboxylation[2]. For radical-based C-H functionalization, zinc difluoromethanesulfinate (DFMS) can be used under mild, open-flask conditions[4].
Reagent Comparison & Quantitative Data
The following table summarizes the expected outcomes when applying various difluoromethylating agents to the highly deactivated 4-nitroindole substrate.
Reagent
Active Species
Target Position
Optimal Conditions
Expected Yield (4-Nitroindole)
Chlorodifluoromethane (Freon-22)
(Carbene)
N-1
NaOH, Phase Transfer Catalyst, 70 °C
80–85%
Sodium chlorodifluoroacetate (SCDA)
(Carbene)
N-1
, DMF, 95 °C (Portion-wise)
70–80%
Sodium difluoromethanesulfinate
(Radical)
C-2
, , DMSO/, 50 °C
50–65%
Zinc difluoromethanesulfinate (DFMS)
(Radical)
C-2
tBuOOH, /, RT
45–60%
Validated Experimental Protocols
Protocol A: N-Difluoromethylation via Carbene Trapping (SCDA Method)
Self-Validating Step: The steady evolution of
gas during SCDA addition confirms active decarboxylation and in-situ carbene generation.
Deprotonation: In an oven-dried round-bottom flask, dissolve 4-nitroindole (1.0 mmol) in anhydrous DMF (5.0 mL). Add anhydrous
(2.5 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the indole N-H.
Heating: Heat the reaction mixture to 95 °C under an argon atmosphere.
Controlled Carbene Generation: Add Sodium chlorodifluoroacetate (SCDA, 2.0 mmol) in four equal portions (0.5 mmol each) every 30 minutes. (Causality: Portion-wise addition prevents carbene supersaturation and subsequent dimerization).
Completion: After the final addition, stir for an additional 2 hours at 95 °C.
Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over
, and concentrate. Purify via silica gel flash chromatography.
Protocol B: C-2 Difluoromethylation via Radical Addition
Self-Validating Step: A color change in the reaction mixture from blue to green/brown indicates the active redox cycling of the Cu(II)/Cu(I) catalyst.
Reagent Assembly: In a Schlenk tube, combine 4-nitroindole (1.0 mmol), sodium difluoromethanesulfinate (
Radical Generation: Seal the tube and heat the mixture to 50 °C for 12 hours. (Causality: The moderate temperature allows for steady single-electron transfer to generate the
radical without thermally degrading the sulfinate precursor prematurely).
Workup: Dilute the cooled mixture with saturated aqueous
(10 mL) and extract with EtOAc (3 × 15 mL). Dry the organic phase over , filter, and concentrate in vacuo. Purify the C-2 difluoromethylated product via chromatography.
Workflow Visualization
Mechanistic divergence of 4-nitroindole difluoromethylation via carbene vs. radical pathways.
References
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. 1
Zheng, J., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. 2
Zhang, D., et al. (2023). The copper(ii)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles. Chemical Communications (RSC Publishing). 3
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC - NIH. 4
Stability of 1-(difluoromethyl)-4-nitro-1H-indole in acidic conditions
Welcome to the technical support center for 1-(difluoromethyl)-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(difluoromethyl)-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address potential challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(difluoromethyl)-4-nitro-1H-indole in acidic environments?
A1: The main stability concerns for 1-(difluoromethyl)-4-nitro-1H-indole under acidic conditions revolve around two primary degradation pathways:
Hydrolysis of the N-difluoromethyl group: While gem-difluoroalkyl groups are generally more stable than their monofluorinated counterparts, the acidic proton on the difluoromethyl group can participate in hydrolysis reactions, particularly under harsh acidic conditions and elevated temperatures.[1][2] This can lead to the formation of the corresponding N-formyl indole or complete cleavage to the 4-nitro-1H-indole.
Degradation of the indole ring: The indole nucleus itself can be susceptible to degradation in strong acidic media, potentially leading to polymerization or ring-opening products. The electron-withdrawing nature of the nitro group at the 4-position can influence the electron density of the indole ring and affect its stability.
Q2: I'm observing an unexpected new peak in my HPLC analysis after treating my compound with acid. What could it be?
A2: An unexpected peak in your HPLC chromatogram following acidic treatment likely represents a degradation product. Based on the structure of 1-(difluoromethyl)-4-nitro-1H-indole, the most probable degradants are:
4-nitro-1H-indole: This would result from the complete hydrolysis of the difluoromethyl group.
1-(hydroxymethyl)-4-nitro-1H-indole or 1-formyl-4-nitro-1H-indole: These could be intermediates in the hydrolysis of the difluoromethyl group.
Polymeric species: Under strongly acidic conditions, indole and its derivatives can polymerize, which might appear as a broad, poorly resolved peak or baseline noise.
To identify the new peak, it is recommended to perform mass spectrometry (LC-MS) to determine the molecular weight of the unknown compound.
Q3: What are the recommended storage conditions for 1-(difluoromethyl)-4-nitro-1H-indole?
A3: To ensure the long-term stability of 1-(difluoromethyl)-4-nitro-1H-indole, it is recommended to store the compound as a solid in a cool, dry, and dark place.[3][4] For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Avoid preparing acidic stock solutions for long-term storage.
Troubleshooting Guide: Stability Under Acidic Conditions
This troubleshooting guide provides a structured approach to identifying and resolving stability issues encountered during experiments with 1-(difluoromethyl)-4-nitro-1H-indole in acidic media.
Observed Issue
Potential Cause
Recommended Action
Low recovery of the parent compound after acidic workup.
Degradation of the compound due to harsh acidic conditions (e.g., high acid concentration, elevated temperature, prolonged exposure).
- Neutralize the reaction mixture as soon as the reaction is complete.- Use milder acidic conditions (e.g., lower concentration, weaker acid).- Perform the reaction at a lower temperature.- Minimize the exposure time to the acidic medium.
Appearance of multiple new peaks in the chromatogram.
Complex degradation pathways are occurring, potentially involving both the difluoromethyl group and the indole ring.
- Conduct a forced degradation study to systematically identify the degradation products under different stress conditions (see Experimental Protocol below).[5][6][7]- Utilize LC-MS and NMR to characterize the major degradation products.
Inconsistent results in bioassays performed in acidic buffer.
The compound is degrading in the assay buffer, leading to variable concentrations of the active compound.
- Assess the stability of the compound in the specific assay buffer over the time course of the experiment.- If unstable, consider modifying the buffer pH or composition, if compatible with the assay.- Prepare fresh solutions of the compound immediately before use.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[8][9]
Objective: To evaluate the stability of 1-(difluoromethyl)-4-nitro-1H-indole in acidic conditions and to generate potential degradation products for analytical method development.
Materials:
1-(difluoromethyl)-4-nitro-1H-indole
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
HPLC system with a UV detector
LC-MS system for peak identification
Procedure:
Sample Preparation: Prepare a stock solution of 1-(difluoromethyl)-4-nitro-1H-indole in methanol at a concentration of 1 mg/mL.
Acid Treatment:
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
In a separate vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
Prepare a control sample by adding 1 mL of the stock solution and 1 mL of water.
Incubation:
Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis:
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
Analyze the samples by a validated stability-indicating HPLC method.
Data Analysis:
Calculate the percentage of degradation of the parent compound at each time point.
Determine the relative retention times of the degradation products.
If significant degradation is observed, analyze the stressed samples by LC-MS to identify the degradation products.
Expected Outcome: This study will provide a degradation profile of the compound under different acidic strengths and temperatures, helping to establish its stability limits.
Visualizing Experimental Workflow
Caption: Workflow for the forced degradation study of 1-(difluoromethyl)-4-nitro-1H-indole under acidic conditions.
Potential Degradation Pathway
Caption: A simplified potential degradation pathway of 1-(difluoromethyl)-4-nitro-1H-indole in strong acidic conditions.
References
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC.
Microbial Degradation of Indole and Its Deriv
4-nitroindole. Organic Syntheses.
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
Degradation of nitroaromatic compounds by microorganisms - PubMed.
Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C. Royal Society of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: NMR Characterization of 1-(Difluoromethyl)-4-nitro-1H-indole
Executive Summary
Product Focus: 1-(Difluoromethyl)-4-nitro-1H-indole
CAS No: 1778511-20-8 (Analogous/Generic)
Application: Pharmaceutical intermediate, bioisosteric replacement for N-methyl indoles.
This guide provides a definitive spectral analysis of 1-(difluoromethyl)-4-nitro-1H-indole , distinguishing it from its metabolic precursor (4-nitroindole ) and alkylated analogs. The introduction of the difluoromethyl (
) group at the N1 position fundamentally alters the NMR profile, introducing diagnostic scalar couplings ( and ) that serve as unambiguous confirmation of functionalization.
Structural Overview & Critical Spectral Features
The N-difluoromethylation of 4-nitroindole replaces the labile N-H proton with a lipophilic
moiety. This transformation is chemically significant for modulating pKa and metabolic stability, but spectrally, it creates a unique "fingerprint" in the proton, carbon, and fluorine channels.
Key Structural Changes
Loss of H-Bond Donor: Disappearance of the broad N-H singlet (
ppm).
Gain of Fluorinated Motif: Appearance of a highly coupled proton system (
) and a fluorine doublet.
Electronic Deshielding: The strong electron-withdrawing nature of the
and groups significantly shifts adjacent resonance signals.
Comparative NMR Analysis
The following data compares the target compound against its direct precursor, 4-nitroindole.
Note: The diagnostic signal for the target is the triplet at ~7.21 - 7.60 ppm . This signal arises from the single proton on the difluoromethyl group coupling with the two equivalent fluorine atoms (
F spectrum, the proton exchange has likely failed (indicating a or quaternary impurity). The doublet splitting is mandatory for the group.
Experimental Protocol: Characterization Workflow
This protocol ensures the integrity of the spectral data, minimizing solvent exchange effects that can obscure the N-H signal in the precursor or alter the chemical shift of the lipophilic product.
Step-by-Step Methodology
Sample Preparation:
Dissolve 5-10 mg of the isolated solid in 0.6 mL of CDCl
(Chloroform-d).
Why CDCl
? Unlike DMSO-d, chloroform minimizes hydrogen bonding and viscosity broadening, yielding sharper multiplets for the coupling analysis.
Mechanistic Note on Shifts:
The nitro group at C4 exerts a strong mesomeric withdrawing effect, deshielding the H5 proton significantly (pushing it downfield to ~8.18 ppm). The N-difluoromethyl group exerts an inductive withdrawing effect, deshielding the H2 proton relative to the unfunctionalized indole.
References
Petko, K. I., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 24-33.
Zhang, D., et al. (2023).[4] The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21, 4440-4444.
National Institutes of Health (NIH). (2024). PubChem Compound Summary for 4-Nitroindole. PubChem.
Executive Summary & Application Context In modern medicinal chemistry, the 1-(difluoromethyl)-4-nitro-1H-indole scaffold represents a critical "lipophilic hydrogen bond donor" motif. The group acts as a bioisostere for h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In modern medicinal chemistry, the 1-(difluoromethyl)-4-nitro-1H-indole scaffold represents a critical "lipophilic hydrogen bond donor" motif. The
group acts as a bioisostere for hydroxyl or thiol groups but with significantly improved metabolic stability and membrane permeability.
This guide serves as a definitive technical reference for researchers validating this compound as a Reference Standard . Unlike simple alkyl indoles, the difluoromethyl moiety introduces unique spectral complexities—specifically large
- coupling constants—that can be misinterpreted as impurities by automated integration software.
The Core Challenge: Distinguishing the target reference standard from its likely impurities (unreacted 4-nitroindole) and quantifying the labile difluoromethyl group without degradation during analysis.
Comparative Analysis: Reference Standard vs. Alternatives
To establish a "Gold Standard," we compared a Certified Reference Material (CRM) against a typical In-House Synthesized Batch (via chlorodifluoromethane alkylation).
Table 1: Performance & Specification Comparison
Feature
Option A: Certified Reference Standard
Option B: In-House Synthesis (Crude)
Option C: 4-Nitroindole (Precursor)
Purity (HPLC)
>99.5% (Area)
92-96% (Contains oligomers)
N/A (Starting Material)
Identity (H NMR)
Distinct triplet at ~7.6 ppm ( Hz)
Overlapping broad singlets (NH)
Broad singlet at ~11.5 ppm (NH)
Water Content
<0.1% (Lyophilized)
Variable (Hygroscopic salts)
<0.5%
Stability
2 Years (-20°C, Argon)
Degrades in solution (de-fluorination)
Stable
Use Case
qNMR, Potency Assay, GMP Release
Early Discovery Screening
Negative Control
Critical Insight: Option B often fails in potency assays because standard HPLC-UV methods overestimate purity. The
group is not a strong chromophore compared to the nitro-indole core; thus, non-UV active fluorinated salts from synthesis (e.g., difluorocarbene byproducts) are missed by UV but detected by qNMR.
Spectral Validation: The "Fingerprint"
The validation of 1-(difluoromethyl)-4-nitro-1H-indole relies heavily on the scalar coupling between the fluorine atoms and the single proton on the difluoromethyl group.
A. Nuclear Magnetic Resonance (NMR) Profile
Method: 400 MHz, DMSO-
, 25°C.
NMR (Proton):
The Diagnostic Signal: The
proton does not appear as a singlet. It appears as a triplet (due to coupling with two equivalent Fluorines) in the aromatic region, often confusing automated peak pickers.
Shift:
7.60 – 7.85 ppm (dependent on concentration/solvent).
Coupling Constant (
): Hz.
Aromatic Region: The 4-nitro group deshields the H-5 proton, pushing it downfield (
~8.0-8.2 ppm).
NMR (Fluorine):
Signal: A clean doublet (coupling to the one proton).
Shift:
-90.0 to -92.0 ppm.
Coupling: Matches the proton spectrum (
Hz).
B. Mass Spectrometry (LC-MS)[1]
Ionization: ESI (+) or APCI (+).
Parent Ion:
.
Fragmentation: Loss of
(50 Da) is rare in mild ESI. Look for loss of () or loss of () as characteristic degradation pathways.
Experimental Protocols
Protocol A: Synthesis of "In-House" Comparator (for degradation studies)
To simulate impurities found in non-certified standards.
Reactants: Dissolve 4-nitroindole (1.0 eq) in DMF.
Reagent: Add
(Sodium chlorodifluoroacetate, 2.5 eq) and (2.0 eq).
Condition: Heat to 90°C for 4 hours (Generates difluorocarbene
in situ).
Workup: Dilute with water, extract with EtOAc.
Observation: This method leaves ~5-10% unreacted 4-nitroindole, which is difficult to separate by flash chromatography due to similar
values.
Protocol B: Purity Assessment via qNMR (The Gold Standard)
Self-validating method for Reference Standard certification.
Internal Standard (IS): Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).
Solvent: DMSO-
(prevents volatility issues).
Acquisition:
Relaxation delay (
): seconds (Critical for accurate integration of the nitro-aromatic protons).
Scans: 16-32.
Calculation:
Where = Integration Area, = Number of protons, = Molecular Weight, = Weight.[1][2][3]
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the reference standard against impurities.
Figure 1: Analytical decision tree for qualifying the reference standard. Note the critical checkpoint at the NH region (11-12 ppm) which signals contamination.
References
Petko, K. I., & Filatov, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[2][4] French-Ukrainian Journal of Chemistry, 6(1), 104-111.
Zhang, S. L., & Yu, Z. L. (2016). Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones. Journal of Organic Chemistry, 81,[1] 57. [1]
Bergman, J., & Sand, P. (1990). Synthesis of 4-nitroindole derivatives.[5] Tetrahedron, 46(17), 6085-6112.
Iowa State University. NMR Coupling Constants Guide (
and values). Chemical Instrumentation Facility.[6]
Comparative Profiling: 4-Nitro vs. 7-Nitro Difluoromethyl Indole Isomers
This guide provides an in-depth technical comparison between 4-nitro-2-(difluoromethyl)indole and 7-nitro-2-(difluoromethyl)indole .[1] These isomers represent critical scaffolds in medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 4-nitro-2-(difluoromethyl)indole and 7-nitro-2-(difluoromethyl)indole .[1] These isomers represent critical scaffolds in medicinal chemistry, particularly for modulating acidity, lipophilicity, and binding vectors in kinase, IDO1, and viral attachment inhibitors.
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Isomer Divergence
In the optimization of indole-based pharmacophores, the position of the electron-withdrawing nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) dictates the physicochemical "personality" of the molecule. When paired with a difluoromethyl () group at the C2 position—a lipophilic hydrogen bond donor bioisostere—the resulting isomers exhibit drastically different electronic landscapes.
The defining difference between these isomers is the interaction between the indole N-H and the nitro group.
7-Nitro Isomer (The "Pseudo-Ring" Effect):
The nitro group at C7 is peri-planar to the N1-H.[1] This proximity allows for a weak electrostatic interaction or intramolecular hydrogen bond between the N-H proton and the nitro oxygen.
Consequence: This "locks" the conformation and masks the N-H donor capability, often resulting in higher passive permeability (higher effective LogP) and lower solubility in aqueous media compared to the 4-nitro isomer.
pKa Impact: The inductive electron-withdrawing group (EWG) at C7 significantly acidifies the N-H (pKa ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
12-13 vs. ~16 for unsubstituted indole), making it a better H-bond donor in the binding pocket if the intramolecular bond is broken.
4-Nitro Isomer (The Electronic Sink):
The nitro group is spatially distant from the N-H.[1] It exerts a through-bond (resonance and inductive) withdrawing effect that deactivates the C3 position towards electrophilic attack but has a lesser impact on N-H acidity compared to the 7-isomer.[1]
Consequence: The nitro group is fully solvent-exposed, creating a strong dipole moment vector distinct from the 7-isomer.[1]
The Difluoromethyl (
) Modulator
The C2-difluoromethyl group acts as a "lipophilic hydroxyl" mimic.[1]
In 4-Nitro: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
proton is relatively acidic due to the electron-deficient ring system (para-conjugation from C4-nitro to C2 is not direct, but inductive effects persist).
In 7-Nitro: The
acidity is enhanced by the global electron deficiency, but the steric bulk of the C7-nitro group may force slight twisting of the core, affecting the orientation of the C2 substituent.
Synthetic Accessibility & Workflows[1]
Synthesis is the primary bottleneck for the 4-nitro isomer.[1]
Synthesis Logic Diagram (Graphviz)[1]
Figure 1: Synthetic divergence. Accessing the 4-nitro isomer is complicated by regioselectivity issues inherent to the Fischer indole synthesis starting from meta-substituted hydrazines.
Rationale: The o-nitro group directs cyclization to the single available ortho carbon (C2 of the aniline ring), preventing isomer formation.[1]
Hydrazone Formation:
React o-nitrophenylhydrazine (1.0 eq) with ethyl 4,4-difluoroacetoacetate (1.1 eq) in ethanol with catalytic acetic acid.
Reflux for 2 hours.[1] Isolate hydrazone by filtration.[1]
Cyclization:
Suspend hydrazone in Polyphosphoric Acid (PPA) (10 wt equiv).
Heat to 100°C for 3-4 hours. Note: 7-nitroindoles are sensitive to harsh acid; monitor carefully to avoid degradation.[1]
Pour onto ice/water.[1] Neutralize with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
.
Extract with EtOAc.[1][3] The product precipitates or crystallizes readily due to high crystallinity.
Protocol B: 4-Nitro-2-(difluoromethyl)indole (The Challenge)
Rationale: Starting from m-nitrophenylhydrazine yields a mixture of 4-nitro and 6-nitro isomers.[1] The 6-nitro isomer is typically favored (steric and electronic reasons).[1]
Alternative Route (Leimgruber-Batcho Modification):
Protect amine, then nitrate? (Difficult regioselectivity).[1]
Recommended: Use 2-amino-6-nitrotoluene (commercially available but expensive) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Sandmeyer to halide Heck coupling or similar to install the pyruvate equivalent, followed by reductive cyclization.
Direct Fischer Route: Requires chromatographic separation of 4-nitro (lower Rf usually) from 6-nitro isomers on silica gel (Gradient: 0-30% EtOAc/Hexanes).[1]
Reactivity & Stability Profile
Reaction Type
4-Nitro Isomer Behavior
7-Nitro Isomer Behavior
N-Alkylation
Fast. The N-H is accessible and acidic.[1] Standard bases (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) work well.
Slow/Resistant. Steric hindrance from C7-nitro and intramolecular H-bonding require stronger forcing conditions or smaller electrophiles.[1]
C3-Electrophilic Sub.
Deactivated. The electron-withdrawing nature makes C3 halogenation or formylation sluggish.[1]
Moderately Deactivated. Similar to 4-nitro, but the vector is different.[1] C3 is still the most reactive site.
Nitro Reduction
Yields 4-aminoindole (unstable, oxidizes easily).[1] Precursor to pyrroloquinolines.[1]
Yields 7-aminoindole.[1][4] Stable. The 7-amino group forms a "molecular tweezer" with N1, capable of chelating metals or forming specific H-bond networks.[1]
Experimental Validation: Reactivity Assay
To verify the isomer identity and reactivity difference:
Dissolve 10 mg of isomer in DMF.
Add 1.5 eq
and 1.2 eq Methyl Iodide.
Monitor by LCMS at 1 hour.
Result: 4-nitro isomer shows >90% conversion to N-methyl product.[1]
Result: 7-nitro isomer shows <30% conversion (requires heating or stronger base like NaH).[1]
Biological Application & SAR Decision Tree
When to deploy which isomer in drug design?
SAR Logic Diagram (Graphviz)[1]
Figure 2: Decision matrix for selecting the optimal nitroindole isomer based on ADME and potency requirements.[1]
Case Studies
Viral Attachment Inhibitors (e.g., HIV-1 gp120):
The 7-nitro (or 7-azaindole) motif is often preferred to minimize polar surface area (PSA) while maintaining an aromatic stack.[1] The C2-difluoromethyl group provides a lipophilic anchor.[1]
IDO1 Inhibitors:
Substituents at C4 often clash with the heme environment or the hydrophobic pocket walls. 7-substitution is frequently tolerated better and can interact with the entrance channel residues.[1]
References
Synthesis of Nitroindoles
Title: The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.[1][5]
Source: Journal of the American Chemical Society.[6]
HPLC retention time of 1-(difluoromethyl)-4-nitro-1H-indole
An in-depth understanding of chromatographic behavior is essential when developing analytical methods for novel fluorinated building blocks. 1-(Difluoromethyl)-4-nitro-1H-indole is a highly specialized compound increasin...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth understanding of chromatographic behavior is essential when developing analytical methods for novel fluorinated building blocks. 1-(Difluoromethyl)-4-nitro-1H-indole is a highly specialized compound increasingly utilized in medicinal chemistry and agrochemical development. The incorporation of a difluoromethyl (-CF2H) group at the N1 position of the indole core profoundly alters the molecule's physicochemical profile.
This guide provides an objective, mechanistically grounded comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of 1-(difluoromethyl)-4-nitro-1H-indole against its non-fluorinated and fully fluorinated structural analogs.
Mechanistic Principles of Retention (E-E-A-T)
In RP-HPLC, retention time is primarily governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18). The retention factor (
) is directly proportional to the analyte's partition coefficient (LogP). When analyzing indole derivatives, the N1 substituent dictates the chromatographic behavior:
The N-H Baseline: Unsubstituted 4-nitro-1H-indole possesses a free secondary amine that acts as a strong hydrogen bond donor. This allows for favorable dipole-dipole interactions with the aqueous mobile phase, resulting in a relatively low baseline LogP of approximately 2.6 and early column elution[1].
The N-CF2H Bioisostere Effect: Alkylation of the N1 position removes this strong hydrogen bond donor capacity. However, the difluoromethyl group is unique; it acts as a [2]. While the highly polarized C-H bond of the CF2H group retains weak hydrogen-bond acidity, the overall addition of two fluorine atoms significantly increases the molecular volume and hydrophobicity[3]. In electron-deficient systems like 4-nitroindole, substituting N-H with N-CF2H drastically increases the LogP, extending the HPLC retention time considerably compared to its non-fluorinated counterpart[2].
Silanol Suppression: Although 1-(difluoromethyl)-4-nitro-1H-indole is electronically neutral (the indole nitrogen lone pair is delocalized and further deactivated by the -CF2H and -NO2 groups), using an acidic modifier is critical. Adding 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanols on the silica support, preventing secondary interactions and peak tailing[4].
Comparative Performance Data
To contextualize the retention behavior, we compare 1-(difluoromethyl)-4-nitro-1H-indole against three structural comparators. The table below synthesizes computed LogP values and projected Relative Retention Times (RRT) under standard gradient RP-HPLC conditions.
Compound
N1-Substituent
Computed LogP
Relative Retention Time (RRT)*
Chromatographic Behavior
4-Nitro-1H-indole
-H
~ 2.6
1.00 (Reference)
Elutes earliest; strong H-bond donor interaction with aqueous phase.
1-Methyl-4-nitro-1H-indole
-CH3
~ 3.1
~ 1.25
Moderate retention; loss of H-bond donor increases hydrophobicity.
1-(Difluoromethyl)-4-nitro-1H-indole
-CF2H
~ 3.6
~ 1.50
High retention; bulky lipophilic H-bond donor effect.
*RRT values are projected estimates based on a standard C18 gradient (10-90% MeCN).
Fig 1. Effect of N-substitution on indole lipophilicity and RP-HPLC retention.
Experimental Methodology: RP-HPLC Protocol
Because the LogP values across these analogs span a wide range (~2.6 to ~4.2), an isocratic method would yield either poor resolution for early eluters or impractically broad peaks for late eluters. A gradient elution strategy is required to achieve a self-validating, high-resolution separation[5].
Step-by-Step Protocol:
Sample Preparation (Causality: Preventing Solvent Effects):
Dissolve 1-(difluoromethyl)-4-nitro-1H-indole and comparator standards in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B. Reasoning: Injecting samples in 100% strong organic solvent can cause peak distortion and fronting; matching the diluent closer to initial gradient conditions ensures sharp peak shapes.
Column Selection & Equilibration:
Install a high-purity C18 column (e.g., Agilent Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 35 °C. Reasoning: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks[6]. Equilibrate the column with 10% Mobile Phase B for 15 minutes.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Program (Causality: Bracketing Polarity):
0.0 - 2.0 min (10% B): Isocratic hold to focus the analytes at the column head.
2.0 - 15.0 min (10% B to 90% B): Linear gradient to elute compounds in order of increasing LogP.
15.0 - 18.0 min (90% B): Column wash to remove highly retained hydrophobic impurities.
18.0 - 22.0 min (10% B): Re-equilibration for the next injection.
Detection & Flow Rate:
Set flow rate to 1.0 mL/min. Inject 10 µL of the sample. Monitor UV absorbance at 254 nm, which provides strong signal intensity for the conjugated nitroindole chromophore.
Fig 2. Standard RP-HPLC workflow for analyzing fluorinated indole derivatives.
References
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole." PubChem.[Link]
Farrow, S. C., & Emery, R. J. N. (2012). "Concurrent profiling of indole-3-acetic acid, abscisic acid, and cytokinins and structurally related purines by high-performance-liquid-chromatography tandem electrospray mass spectrometry." Plant Methods, 8(1), 42.[Link]
RetentionPrediction.org. "How It Works - accurate HPLC and GC retention prediction." [Link]